molecular formula C11H14N4O2S B14310932 N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide CAS No. 113575-78-3

N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide

Katalognummer: B14310932
CAS-Nummer: 113575-78-3
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: ZKSKXCDPOOMVKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide: is a synthetic organic compound that belongs to the class of hydrazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide typically involves the reaction of 4-nitrophenylhydrazine with an appropriate isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo or azoxy compounds.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazine and carbothioamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazine or carbothioamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Methylprop-2-en-1-yl)-2-(4-aminophenyl)hydrazine-1-carbothioamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness

The presence of the nitro group in N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Eigenschaften

CAS-Nummer

113575-78-3

Molekularformel

C11H14N4O2S

Molekulargewicht

266.32 g/mol

IUPAC-Name

1-(2-methylprop-2-enyl)-3-(4-nitroanilino)thiourea

InChI

InChI=1S/C11H14N4O2S/c1-8(2)7-12-11(18)14-13-9-3-5-10(6-4-9)15(16)17/h3-6,13H,1,7H2,2H3,(H2,12,14,18)

InChI-Schlüssel

ZKSKXCDPOOMVKQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.